molecular formula C19H19Cl2N3O3 B8323217 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

6-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No. B8323217
M. Wt: 408.3 g/mol
InChI Key: VSDNROQHNQGQAZ-UHFFFAOYSA-N
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Patent
US09266892B2

Procedure details

At r.t. to a solution of 6-(3,5-dimethoxyphenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine (0.66 g, 1.9 mmol) in methylene chloride (10 mL) with stirring was added drop-wise sulfuryl chloride (300 μL, 3.7 mmol)(Acros Organics, Cat. No. 37815). The mixture was stirred at r.t. for 2 h. LCMS showed 25% product formed, and 75% was mono-chlorinated product. Additional sulfuryl chloride (100 μL) was added to the mixture. It was stirred at r.t. for 5 h, and then concentrated under reduced pressure. The residue was purified by flash chromatography on a silica gel column with ethyl acetate in hexanes (0-50%) to afford the desired product (0.78 g). LCMS (M+H)+=408.0.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
300 μL
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 μL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2[N:16]=[CH:15][C:14]3[CH:17]=[N:18][N:19]([CH:20]4[CH2:25][CH2:24][CH2:23][CH2:22][O:21]4)[C:13]=3[CH:12]=2)C=[C:7]([O:9][CH3:10])[CH:8]=1.S(Cl)([Cl:29])(=O)=O.[CH2:31]([Cl:33])Cl>>[Cl:29][C:4]1[C:3]([O:2][CH3:1])=[CH:8][C:7]([O:9][CH3:10])=[C:31]([Cl:33])[C:5]=1[C:11]1[N:16]=[CH:15][C:14]2[CH:17]=[N:18][N:19]([CH:20]3[CH2:25][CH2:24][CH2:23][CH2:22][O:21]3)[C:13]=2[CH:12]=1

Inputs

Step One
Name
Quantity
0.66 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)C1=CC2=C(C=N1)C=NN2C2OCCCC2
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
300 μL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 μL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
STIRRING
Type
STIRRING
Details
It was stirred at r.t. for 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on a silica gel column with ethyl acetate in hexanes (0-50%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C(=C(C=C1OC)OC)Cl)C1=CC2=C(C=N1)C=NN2C2OCCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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